1-Fluoro-3-(isocyano(tosyl)methyl)benzene
Description
1-Fluoro-3-(isocyano(tosyl)methyl)benzene (CAS: 321345-36-2) is a halogenated aromatic compound featuring a fluorine atom at the 1-position and a tosylmethyl isocyanide group at the 3-position of the benzene ring. The tosyl (p-toluenesulfonyl) group enhances electron-withdrawing properties, while the isocyanide moiety confers reactivity in cycloaddition and nucleophilic substitution reactions . This compound is commercially available with ≥98% purity and is utilized in organic synthesis, particularly in the construction of heterocycles and pharmacologically active intermediates .
Properties
IUPAC Name |
1-fluoro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEGZIMRMSXLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591074 | |
| Record name | 1-Fluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321345-36-2 | |
| Record name | 1-Fluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321345-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Fluoro-3-(isocyano(tosyl)methyl)benzene typically involves the reaction of a corresponding aldehyde with an amine in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting intermediate is then treated with an isocyano (tosyl)methyl)arene reagent to yield the final product . The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified using column chromatography or preparative TLC .
Chemical Reactions Analysis
1-Fluoro-3-(isocyano(tosyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the pinacol rearrangement, under acidic or basic conditions.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of 1-Fluoro-3-(isocyano(tosyl)methyl)benzene
This compound, with the molecular formula and a molecular weight of 289.32 g/mol, is utilized in various scientific research applications. Its CAS number is 321345-36-2. The compound features a benzene ring substituted with a fluorine atom and an isocyano(tosyl)methyl group, which enhances its chemical versatility.
Areas of Application
This compound is a building block for synthesizing more complex organic molecules. The compound is used in studying biochemical pathways and enzyme interactions. It is also investigated for potential therapeutic properties and as a precursor for drug development. This compound is used in developing new materials and chemical processes in the industry.
Chemical Reactions
This compound undergoes various chemical reactions:
- Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
- Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions, leading to the formation of different products.
- Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the pinacol rearrangement, under acidic or basic conditions.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The products formed depend on the specific reaction conditions and reagents used.
This compound exhibits biological activity due to its structural features. The isocyano group and the fluorine atom contribute to its reactivity and potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that compounds containing isocyano groups often exhibit antimicrobial properties. Modifications to the isocyano group can enhance antimicrobial efficacy against various pathogens, including bacteria and fungi.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The compound exhibits significant cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and disruption of cellular metabolism.
Neuroprotective Effects
Preliminary studies have suggested that this compound may possess neuroprotective properties and may help mitigate oxidative stress and inflammation in neuronal cells. Further studies are needed to elucidate these effects fully.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(isocyano(tosyl)methyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the isocyano group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 1-fluoro-3-(isocyano(tosyl)methyl)benzene are distinguished by variations in halogen substituents (e.g., Cl, Br, CF₃) and their positions on the benzene ring. Below is a comparative analysis based on synthesis, reactivity, and physicochemical properties:
Table 1: Key Parameters of Tosylmethyl Isocyanide Derivatives
Key Findings from Comparative Studies
Electronic Effects: Fluorine substituents (e.g., in 1-fluoro-3-(isocyano-tosyl)benzene) enhance electron-withdrawing effects, increasing electrophilicity at the isocyanide carbon compared to chlorine or bromine analogs . This facilitates nucleophilic attacks in reactions such as Ugi or Passerini multicomponent reactions. Chlorine and bromine analogs exhibit stronger σ-electron withdrawal but lower metabolic stability in pharmaceutical applications compared to fluorine derivatives .
Synthetic Pathways: Tosylmethyl isocyanide derivatives are typically synthesized via formamide dehydration (using POCl₃ or TsCl) or sulfonylation of benzylamines . For example, 1-azido-2-[isocyano(p-tosyl)methyl]benzene (CAS: N/A) is prepared from 2-azidobenzaldehyde and p-toluenesulfonic acid . Fluorinated derivatives often require milder conditions due to the lability of the C–F bond under strong acids .
Reactivity in Heterocyclization: 1-Chloro-3-(isocyano-tosyl)benzene undergoes cyclization with azides to form 1,2,3-benzotriazines, while fluorinated analogs like 1-fluoro-3-(isocyano-tosyl)benzene show slower cyclization rates due to reduced leaving-group ability of fluorine . Hydrolysis of isocyanides in fluorinated derivatives yields keto groups, whereas chlorine analogs may retain halogenated byproducts .
Safety and Handling :
- All tosylmethyl isocyanides carry significant hazards (e.g., H301: Toxic if swallowed; H331: Toxic if inhaled). Fluorinated compounds, however, exhibit lower acute toxicity compared to brominated derivatives .
Biological Activity
1-Fluoro-3-(isocyano(tosyl)methyl)benzene, with the CAS number 321345-36-2, is a compound that exhibits notable biological activity due to its unique structural features. The presence of the isocyano group and the fluorine atom contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₂FNO₂S, with a molecular weight of 289.32 g/mol. The compound features a benzene ring substituted with a fluorine atom and an isocyano(tosyl)methyl group, which enhances its chemical versatility.
Biological Activity Overview
The biological activity of this compound can be attributed to its interactions with various biological targets. The following sections detail specific activities and findings from recent studies.
Antimicrobial Activity
Research has demonstrated that compounds containing isocyano groups often exhibit antimicrobial properties. A study investigating the structure-activity relationship (SAR) of isocyanides found that modifications to the isocyano group can enhance antimicrobial efficacy against various pathogens, including bacteria and fungi .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Results indicated that the compound exhibits significant cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and disruption of cellular metabolism .
Neuroprotective Effects
Preliminary studies have suggested that this compound may possess neuroprotective properties. Research focused on neurodegenerative disease models indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, although further studies are needed to elucidate these effects fully .
Research Findings and Case Studies
A comprehensive analysis of existing literature reveals several key findings regarding the biological activity of this compound:
The biological activities of this compound are thought to stem from its ability to form reactive intermediates that interact with cellular macromolecules. The isocyano group can participate in nucleophilic attacks, leading to modifications in proteins and nucleic acids, thus influencing cellular functions.
Q & A
Q. Can this compound act as a fluorinated building block for PET radiotracers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
